molecular formula C18H22N4 B12238859 2-Cyclopropyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine

2-Cyclopropyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12238859
M. Wt: 294.4 g/mol
InChI Key: CHBABVLQQQGIOA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a piperazine moiety attached to a 3-methylphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbinol.

    Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine ring is reacted with a suitable halogenated precursor.

    Substitution with 3-Methylphenyl Group: The final step involves the substitution of the piperazine ring with a 3-methylphenyl group, which can be achieved through a coupling reaction using reagents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclopropyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but lacks the cyclopropyl group.

    2-(4-Bromophenyl)piperazin-1-yl)pyrimidine: Similar structure but contains a bromine atom instead of a methyl group.

    1-(2-Pyrimidyl)piperazine: Similar structure but lacks the cyclopropyl and 3-methylphenyl groups.

Uniqueness

2-Cyclopropyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its biological activity and make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H22N4

Molecular Weight

294.4 g/mol

IUPAC Name

2-cyclopropyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C18H22N4/c1-14-3-2-4-16(13-14)21-9-11-22(12-10-21)17-7-8-19-18(20-17)15-5-6-15/h2-4,7-8,13,15H,5-6,9-12H2,1H3

InChI Key

CHBABVLQQQGIOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=NC=C3)C4CC4

Origin of Product

United States

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